- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogenGreen Chemistry, 2004, 6(10), 507-509,
Cas no 90-05-1 (Guaiacol)

Guaiacol structure
Nome do Produto:Guaiacol
Guaiacol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
-
- MDL: MFCD00002185
- Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- Chave InChI: LHGVFZTZFXWLCP-UHFFFAOYSA-N
- SMILES: OC1C(OC)=CC=CC=1
- BRN: 508112
Propriedades Computadas
- Massa Exacta: 124.05200
- Massa monoisotópica: 124.052429494 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 83
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 3
- Peso Molecular: 124.14
- Carga de Superfície: 0
- Superfície polar topológica: 29.5
- XLogP3: 1.3
Propriedades Experimentais
- Cor/Forma: White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
- Densidade: 1.129 g/mL at 25 °C(lit.)
- Ponto de Fusão: 26-29 °C (lit.)
- Ponto de ebulição: 205 °C(lit.)
- Ponto de Flash: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Índice de Refracção: n20/D 1.543(lit.)
- PH: 5.4 (10g/l, H2O, 20℃)
- Solubilidade: H2O: insoluble
- Coeficiente de partição da água: 17 g/L (15 ºC)
- Estabilidade/Prazo de validade: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 1.40080
- Odor: CHARACTERISTIC SMOKY ODOR
- Índice de Refracção: Index of refraction: 1.5429 at 20 °C/D
- pka: 9.98(at 25℃)
- Merck: 4553
- Ponto de Congelamento: 28℃
- Solubilidade: Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.
- Pressão de vapor: 0.11 mmHg ( 25 °C)
- Sensibilidade: Air Sensitive
- FEMA: 2532
- Cor/Forma: 2000 μg/mL in methanol
Guaiacol Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H315,H319
- Declaração de Advertência: P305+P351+P338
- Número de transporte de matérias perigosas:2810
- WGK Alemanha:1
- Código da categoria de perigo: 22-36/38
- Instrução de Segurança: S26
- RTECS:SL7525000
-
Identificação dos materiais perigosos:
- PackingGroup:II
- Toxicidade:LD50 orally in rats: 725 mg/kg (Taylor)
- Termo de segurança:6.1(b)
- Frases de Risco:R22; R36/38
- Classe de Perigo:6.1(b)
- TSCA:Yes
- Condição de armazenamento:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Grupo de Embalagem:II
Guaiacol Dados aduaneiros
- CÓDIGO SH:2909500000
- Dados aduaneiros:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Guaiacol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |
Guaiacol |
90-05-1 | 98% | 1kg |
¥177.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |
Guaiacol |
90-05-1 | 98% | 500g |
¥65.0 | 2023-09-07 | |
Apollo Scientific | OR10036-500g |
2-Methoxyphenol |
90-05-1 | 98% | 500g |
£88.00 | 2025-02-19 | |
Ambeed | A242031-100g |
2-Methoxyphenol |
90-05-1 | 99% | 100g |
$11.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |
Guaiacol |
90-05-1 | 98% | 25g |
¥160.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |
Guaiacol |
90-05-1 | 99.83% | 500MG |
¥480.00 | 2022-04-26 | |
TRC | M265300-250g |
2-Methoxyphenol |
90-05-1 | 250g |
$119.00 | 2023-05-18 | ||
Life Chemicals | F2173-0425-1g |
2-methoxyphenol |
90-05-1 | 95% | 1g |
$21.0 | 2023-11-21 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |
Guaiacol |
90-05-1 | ≥98% | 500g |
¥720元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |
Guaiacol |
90-05-1 | ≥98% | 100g |
¥185元 | 2023-09-15 |
Guaiacol Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ; 30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
1.2 4 h, 60 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Cesium carbonate , Water , Oxygen , Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ; 24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient airRSC Advances, 2014, 4(63), 33164-33167,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ; rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referência
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and BenzofuransJournal of the American Chemical Society, 2006, 128(33), 10694-10695,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sodium methoxide , Argon Catalysts: Ethyl acetate , Copper bromide (CuBr) Solvents: Methanol
Referência
- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromidesTetrahedron Letters, 1993, 34(6), 1007-10,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Water , Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ; 18 h, 105 °C
Referência
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free ConditionsOrganic Letters, 2022, 24(28), 5149-5154,
Synthetic Routes 6
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Silica , Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C
Referência
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactionsNano Research, 2016, 9(3), 779-786,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt
Referência
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1Journal of Biological Chemistry, 2005, 280(1), 506-514,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ; 25 min, 80 °C
Referência
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonatesGreen Chemistry, 2011, 13(2), 436-443,
Synthetic Routes 10
Condições de reacção
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol , Water ; 8 h, 300 °C
Referência
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Polymer Testing,
2020,
81,
,
Synthetic Routes 11
Condições de reacção
1.1 250 h
Referência
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 12
Synthetic Routes 13
Condições de reacção
1.1 Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 100 °C
Referência
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
ACS Sustainable Chemistry & Engineering,
2020,
8(50),
18455-18467
,
Synthetic Routes 14
Condições de reacção
1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C
Referência
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
RSC Advances,
2023,
13(43),
30022-30039
,
Synthetic Routes 15
Condições de reacção
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ; 15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
Referência
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Pharma Chemica,
2014,
6(2),
312-316
,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Referência
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ; 3 MPa, rt; 4 h, 3 MPa, 200 °C
Referência
- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric PhenolsACS Catalysis, 2022, 12(19), 11899-11909,
Synthetic Routes 18
Synthetic Routes 19
Condições de reacção
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Referência
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ; 24 h, 30 °C
Referência
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexesChemical Science, 2015, 6(12), 7130-7142,
Synthetic Routes 21
Condições de reacção
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt
Referência
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air OxidationOrganic Letters, 2011, 13(22), 6034-6037,
Synthetic Routes 22
Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone , Tetrahydrofuran
Referência
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of SiliconJournal of Organic Chemistry, 1997, 62(12), 4097-4104,
Synthetic Routes 23
Condições de reacção
1.1 Catalysts: Carbon dioxide , Basic copper carbonate Solvents: Methanol
Referência
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromidesJournal of the Chemical Society, 1993, (4), 419-20,
Synthetic Routes 24
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) , Platinum alloy, base, Pt 65,Pd 35 , Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ; 10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperatureChemRxiv, 2019, 1, 1-16,
Synthetic Routes 25
Condições de reacção
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone , Water ; 60 °C; 5.5 h, 60 °C
Referência
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcoholsGreen Chemistry, 2016, 18(3), 648-656,
Synthetic Routes 26
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Referência
- Etherification of phenols, European Patent Organization, , ,
Synthetic Routes 27
Condições de reacção
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
1.2S:H2O, 10 min, cooled
Referência
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Synthetic Routes 28
Condições de reacção
1.1 250 h
Referência
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Routes 29
Condições de reacção
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ; 2 h, 140 °C
Referência
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of LigninJournal of the American Chemical Society, 2015, 137(23), 7456-7467,
Synthetic Routes 30
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether , Hexane ; 1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Arylsilane oxidation-new routes to hydroxylated aromaticsChemical Communications (Cambridge, 2010, 46(20), 3454-3456,
Synthetic Routes 31
Condições de reacção
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Iron oxide (Fe2O3) , Palladium Solvents: Isopropanol ; 30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
1.2 1 h, 60 °C
Referência
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogenGreen Chemistry, 2007, 9(11), 1246-1251,
Synthetic Routes 32
Condições de reacção
1.1 Catalysts: Alumina , Molybdenum nitride (Mo2N) Solvents: Ethanol ; 6 h, 10.6 MPa, 553 K
Referência
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
ACS Catalysis,
2015,
5(8),
4803-4813
,
Synthetic Routes 33
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
Referência
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
ChemSusChem,
2020,
13(17),
4633-4648
,
Guaiacol Raw materials
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- Anisole
- Sulfate Lignin
- 2-Methoxyphenylboronic acid
- 1-Chloro-2-methoxy-benzene
- Lignin
- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-
- Borate(1-),tetrafluoro-
- 2-Methoxyphenyl Acetate
- Ethylene Glycol, Dehydrated
- 4-Fluoro-2-methoxyphenol
- 4-Chloroguaiacol
- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER
- Guaiacylglycerol-β-guaiacyl ether
- Veratrole
Guaiacol Preparation Products
- Formic Acid-d (<5% H2O) (917-71-5)
- Lactate (50-21-5)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1,1-diethoxybutane (3658-95-5)
- 4-Vinylphenol (2628-17-3)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-Methylbenzaldehyde (104-87-0)
- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)
- 3-Methoxycatechol (934-00-9)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- Benzyl alcohol (100-51-6)
- Vanillyl Methyl Ketone (2503-46-0)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 2-Propylphenol (644-35-9)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- 2-Methyl-1H-indene (2177-47-1)
- 4-Ethylguaiacol (2785-89-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- o-Cymene (527-84-4)
- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 3,4-Dimethoxyphenol (2033-89-8)
- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)
- 2-Methoxy-4-propylphenol (2785-87-7)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 5-Sec-butylpyrogallol (56707-65-4)
- 1,2,4-Triethylbenzene (877-44-1)
- Oxalic acid (144-62-7)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- Indane (496-11-7)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- Coumaran (496-16-2)
- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)
- Vanillic acid (121-34-6)
- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 1-Methyl-1H-indene (767-59-9)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- Phenol, 3,5-diethyl- (1197-34-8)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,6-Dimethylnaphthalene (581-42-0)
- Guaiacol (90-05-1)
- Syringylacetone (19037-58-2)
- Hydroxymalonic Acid (80-69-3)
- Ethyl diphenylacetate (3468-99-3)
- propanedioic acid (141-82-2)
- 2,3-Xylohydroquinone (608-43-5)
- Anethole (104-46-1)
- Syringaldehyde (134-96-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Homovanillyl alcohol (2380-78-1)
- Malic acid (6915-15-7)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Isoeugenol (97-54-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Ethyl Hydroferulate (61292-90-8)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 2-hydroxyacetic acid (79-14-1)
- 2,6-Dimethoxytoluene (5673-07-4)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- Gigantol (83088-28-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 4-Propylphenol (645-56-7)
- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)
- 1,4-Dioxene (543-75-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Cyclopentenone (930-30-3)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Eugenol (97-53-0)
- 2-Ethyl Toluene (611-14-3)
- Diethyl succinate (123-25-1)
- 2-Benzyl-1,3-dioxolane (101-49-5)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Acetophenone (98-86-2)
- 2-Methylbenzyl alcohol (89-95-2)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- Veratrole (91-16-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 4-N-PROPYLANISOLE (104-45-0)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1-Butanol (71-36-3)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- butanedioic acid (110-15-6)
- 4-Ethylphenol (123-07-9)
- Indene (95-13-6)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
Guaiacol Literatura Relacionada
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Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375
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Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781
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Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151
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Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
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Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-05-1)Guaiacol

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-05-1)Guaiacol

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito